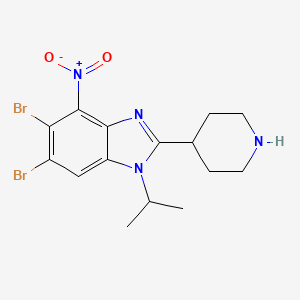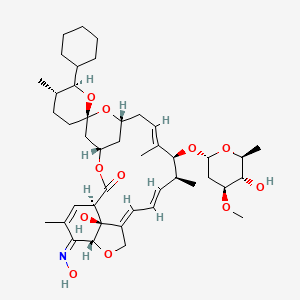![molecular formula C23H17ClN4O3 B610826 4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902891-37-6](/img/structure/B610826.png)
4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SHP244 is an allosteric inhibitor of SHP2 with modest thermal stabilization of the enzyme.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
- A study by Wu et al. (2022) focused on synthesizing this compound, investigating its structural properties through various spectroscopic methods and X-ray crystallography. Density functional theory (DFT) calculations were used for structural optimization, and molecular docking indicated potential interactions with the SHP2 protein, suggesting a role in inhibitory activity against this protein (Wu et al., 2022).
Potential Antihistaminic Activity
- Alagarsamy et al. (2009) synthesized a series of compounds related to 4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrating significant H1-antihistaminic activity in vivo. These compounds showed potential as new H1-antihistaminic agents with lower sedative effects compared to standard drugs (Alagarsamy et al., 2009).
Antitumor Properties
- A study by Zhou et al. (2021) explored the antitumor activity of a similar compound. The research highlighted its potential as an inhibitor of SHP2 protein and demonstrated its effectiveness against human hepatoma cells and melanoma cells, indicating potential use in cancer treatment (Zhou et al., 2021).
Quality Control and Antimalarial Potential
- Danylchenko et al. (2018) developed quality control methods for a derivative of this compound, focusing on its promise as an antimalarial agent. This work emphasizes the importance of rigorous quality control in pharmaceutical development (Danylchenko et al., 2018).
Tubulin Polymerization Inhibitors
- Driowya et al. (2016) investigated a series of triazoloquinazolinone-based compounds, including derivatives of the queried compound, as inhibitors of tubulin assembly and potential anticancer agents. They observed notable effects on cell shape changes and tube formation, indicating vascular disrupting activity (Driowya et al., 2016).
Eigenschaften
CAS-Nummer |
902891-37-6 |
|---|---|
Molekularformel |
C23H17ClN4O3 |
Molekulargewicht |
432.86 |
IUPAC-Name |
4-[(2-chlorophenyl)methyl]-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H17ClN4O3/c1-31-19-12-6-9-16(20(19)29)21-25-26-23-27(13-14-7-2-4-10-17(14)24)22(30)15-8-3-5-11-18(15)28(21)23/h2-12,29H,13H2,1H3 |
InChI-Schlüssel |
MUHNHVCFKYIXPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SHP244; SHP 244; SHP-244 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


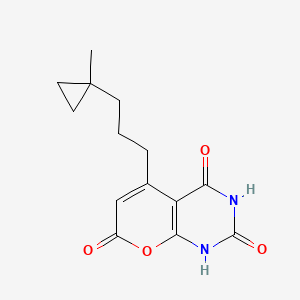

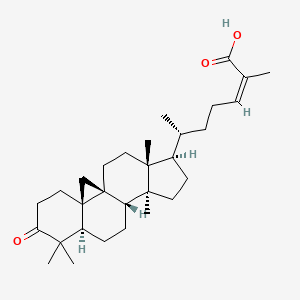

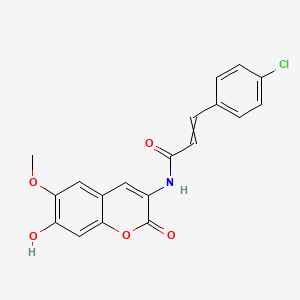
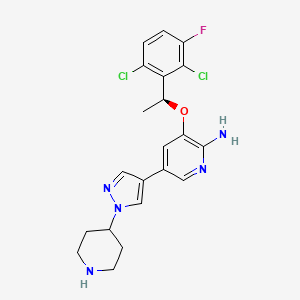
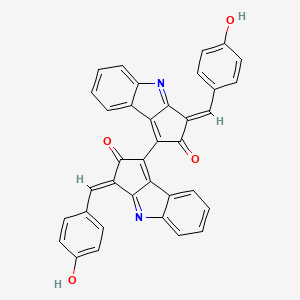
![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)

![6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B610761.png)
